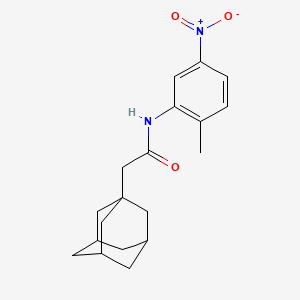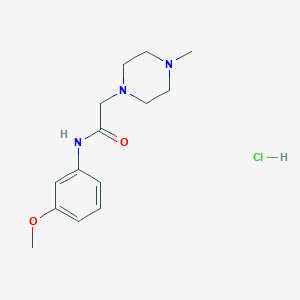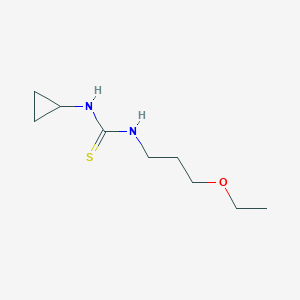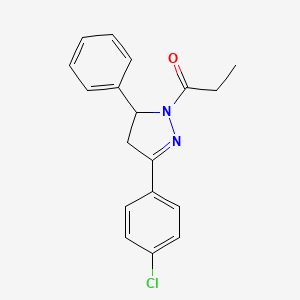
2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the adamantane family, which has been extensively studied for its unique properties and pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological activities by modulating various signaling pathways and cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis or programmed cell death in cancer cells by activating various apoptotic pathways. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its high selectivity and sensitivity towards metal ions and its potent anticancer and neuroprotective activities. However, one of the limitations is its relatively high cost and the need for specialized equipment and techniques for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide. One of the areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to explore its pharmacokinetics and toxicity in vivo and to optimize its therapeutic efficacy.
Another area of research is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize its selectivity and sensitivity towards various metal ions and to develop new techniques for its application in environmental monitoring and biomedical imaging.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of science, including environmental monitoring, biomedical imaging, and drug development. Its unique properties and pharmacological activities make it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to optimize its therapeutic efficacy and to develop new techniques for its application in various fields.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of science. One of the significant research areas is its use as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards metal ions, such as Cu2+, Fe2+, and Hg2+, making it a promising candidate for environmental monitoring and biomedical imaging.
Another area of research is its use as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-2-3-16(21(23)24)7-17(12)20-18(22)11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTHRMBKOTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134086.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4134115.png)
![2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B4134123.png)
![1-[3-(allyloxy)phenyl]-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134127.png)

![N-(4-bromo-2-chlorophenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4134139.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-methyl-3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4134158.png)
![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4134159.png)

![methyl 4-{[({4-ethyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4134166.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4134172.png)
